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molecular formula C12H15NO2 B8555899 3-oxo-N-phenylhexanamide CAS No. 16682-98-7

3-oxo-N-phenylhexanamide

Cat. No. B8555899
M. Wt: 205.25 g/mol
InChI Key: NMKOPQKZWILKQU-UHFFFAOYSA-N
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Patent
US04886546

Procedure details

A mixture of 2.05 g (10 m mol) of 3-oxo-N-phenyl hexanamide (m.p. 77.0°~78.5° C.), 0.9 g (15 m mol) of N,N-dimethylhydrazine and 15 ml of toluene was stirred for 8 hours at 60° C. and further heated to a more elevated temperature to distill off the unreacted N,N-dimethylhydrazine and the resulted water together with about 2 ml of toluene. While refluxing, to the mixture was dropwise added a solution of 3.90 g (25 m mol) of 2-ethyl-2,6-dimethyl-4H-1,3-dioxin-4-one in 8 ml of toluene during 30 minutes. While refluxing for 2.5 hours, 3 ml of toluene was removed. After cooling to room temperature, the precipitated crystals were separated, washed and dried under vacuo to afford 1.32 g of the title compound (yield: 49%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:13][CH2:14][CH3:15])[CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].CN(C)N>C1(C)C=CC=CC=1>[CH3:15][C:14]1[O:1][C:2]([CH2:13][CH2:14][CH3:15])=[C:3]([C:4]([NH:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[O:5])[C:2](=[O:1])[CH:13]=1

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
O=C(CC(=O)NC1=CC=CC=C1)CCC
Name
Quantity
0.9 g
Type
reactant
Smiles
CN(N)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred for 8 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
further heated to a more elevated temperature
DISTILLATION
Type
DISTILLATION
Details
to distill off the unreacted N,N-dimethylhydrazine
TEMPERATURE
Type
TEMPERATURE
Details
While refluxing, to the mixture
ADDITION
Type
ADDITION
Details
was dropwise added a solution of 3.90 g (25 m mol) of 2-ethyl-2,6-dimethyl-4H-1,3-dioxin-4-one in 8 ml of toluene during 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
While refluxing for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
3 ml of toluene was removed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried under vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=CC(C(=C(O1)CCC)C(=O)NC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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